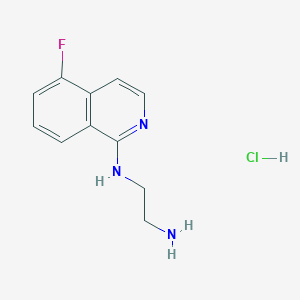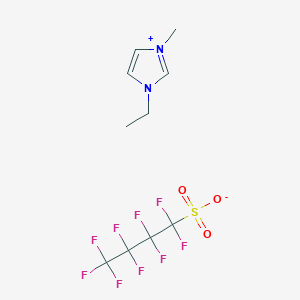
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is part of the imidazolium family of ionic liquids, which are widely used in various scientific and industrial applications due to their versatile nature.
Preparation Methods
The synthesis of 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with nonafluoro-1-butanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve continuous flow synthesis in micro-capillary systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions, making it useful in organic synthesis.
Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications.
Common reagents used in these reactions include aluminum chloride for forming halogenoaluminate ionic liquids and various acids for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate has a wide range of scientific research applications:
Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.
Mechanism of Action
The mechanism by which 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate exerts its effects is primarily through its ionic nature. The compound’s cation and anion components interact with various molecular targets, facilitating reactions and processes. For example, in electrochemical applications, the ionic liquid enhances ionic conductivity and stability, making it an effective electrolyte .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium methanesulfonate: Similar in structure but with different anionic components, leading to variations in solubility and reactivity.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: Known for its low viscosity and high ionic conductivity, making it suitable for use in lithium-ion batteries.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Used as a solvent in polymer composites and catalytic processes.
These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, which make it a valuable compound in various applications.
Properties
Molecular Formula |
C10H11F9N2O3S |
|---|---|
Molecular Weight |
410.26 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C6H11N2.C4HF9O3S/c1-3-8-5-4-7(2)6-8;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-6H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 |
InChI Key |
QIIBJPKLEORIRR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






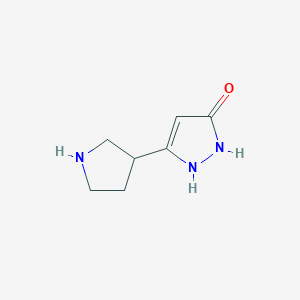
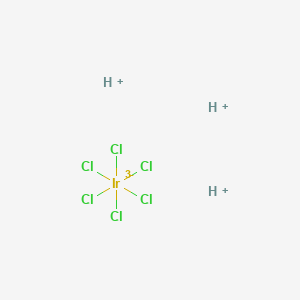


![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
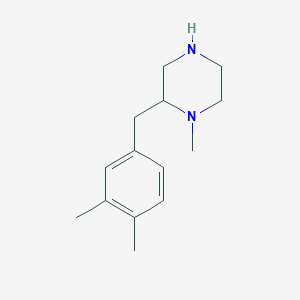
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)

